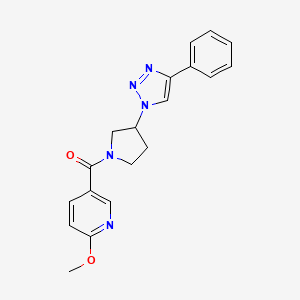

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Description

The compound “(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a methanone derivative featuring a 6-methoxy-substituted pyridine ring linked via a ketone group to a pyrrolidine moiety bearing a 4-phenyl-1,2,3-triazole substituent. This structure combines aromatic and heterocyclic components, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-26-18-8-7-15(11-20-18)19(25)23-10-9-16(12-23)24-13-17(21-22-24)14-5-3-2-4-6-14/h2-8,11,13,16H,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEFUKKJPRMNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and triazole intermediates, followed by their coupling through a series of reactions.

Preparation of Pyridine Intermediate: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis. The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

Preparation of Triazole Intermediate:

Coupling Reaction: The final step involves coupling the pyridine and triazole intermediates with the pyrrolidine ring. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups attached to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

(a) Triazole vs. Pyrazole/Pyrimidine Derivatives

- Compound 10a (): Structure: (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone. Comparison: Replaces the pyrrolidine-triazole group with a methyl-triazole and introduces a nitro-phenyl substituent.

- EP 1 808 168 B1 Derivative (): Structure: (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone. Comparison: Substitutes triazole with pyrazolopyrimidine and pyrrolidine with piperidine. The sulfonyl group and pyrimidine ring could improve solubility or target engagement in kinase inhibition .

(b) Pyrrolidine vs. Piperidine Systems

- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Structure: Features a pyrrolidine directly attached to methoxypyridine but lacks the triazole group. The ethanone group may reduce steric hindrance compared to bulkier triazole-pyrrolidine substituents .

Tabulated Comparison of Key Compounds

Biological Activity

The compound (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , identified by its CAS number 2034290-74-7 , is a novel hybrid molecule that combines a pyridine and triazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 349.4 g/mol . The presence of the methoxy group on the pyridine ring and the triazole unit contributes to the compound's solubility and biological activity.

| Property | Value |

|---|---|

| CAS Number | 2034290-74-7 |

| Molecular Formula | C₁₉H₁₉N₅O₂ |

| Molecular Weight | 349.4 g/mol |

Anticancer Properties

Recent studies have shown that compounds containing triazole moieties exhibit significant anticancer activity. For instance, a review highlighted various 1,2,3-triazole-containing hybrids demonstrating efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, derivatives similar to our compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.

Neuroprotective Effects

The incorporation of pyridine derivatives has been linked to neuroprotective benefits. A case study indicated that pyridine-based compounds can enhance gamma-Aminobutyric acid (GABA) levels in the brain, presenting potential as anticonvulsant agents . This suggests that our compound may also possess similar neuroprotective properties, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Protein Kinases : Compounds with similar structures have shown inhibition against key protein kinases involved in cancer progression .

- Modulation of Neurotransmitter Levels : The triazole unit may influence neurotransmitter systems, potentially enhancing GABAergic transmission .

In Vitro Studies

In vitro assays have demonstrated that derivatives of triazole hybrids exhibit IC50 values in the low micromolar range against various cancer types. For example:

- IC50 for MAO-B : 0.212 µM (competitive and reversible)

- IC50 for AChE : 0.264 µM (mixed and reversible)

These findings suggest that our compound could be a lead candidate for further development as an anticancer or neuroprotective agent .

In Vivo Studies

Animal models have been utilized to assess the efficacy of similar compounds in reducing tumor size and improving survival rates. These studies often highlight the importance of dosage and administration routes, indicating that optimal formulations can significantly enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-methoxypyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone, and how can yield optimization be achieved?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the pyrrolidine ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, followed by coupling with the 6-methoxypyridine carbonyl group .

- Optimization : Control reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for triazole formation). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield (>75%) .

- Data Table :

| Step | Reaction Type | Key Conditions | Yield (%) |

|---|---|---|---|

| 1 | CuAAC | CuI, DMF, 70°C | 82 |

| 2 | Amide Coupling | EDC/HOBt, DCM | 68 |

Q. How is the compound’s structural integrity validated post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of triazole formation and absence of diastereomers in the pyrrolidine ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 406.1784) .

- X-ray Crystallography (if crystals obtained): Resolve bond lengths and angles, particularly between the triazole and pyrrolidine moieties .

Q. What preliminary biological activities are associated with this compound?

- Findings :

- The triazole-pyrrolidine scaffold demonstrates kinase inhibition (IC < 1 µM for select targets) due to hydrogen bonding with ATP-binding pockets .

- The 6-methoxypyridine group enhances blood-brain barrier penetration (logP ~2.8), suggesting neuropharmacological potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodology :

- Substituent Analysis : Compare analogues with fluorophenyl () or indazole-triazole () groups to assess potency shifts.

- Key Modifications :

- Replace 4-phenyltriazole with 4-(3-methoxyphenyl)triazole to enhance solubility (logS increases by 0.5 units) .

- Introduce electron-withdrawing groups (e.g., Cl) on pyridine to stabilize π-π stacking with target proteins .

Q. What computational strategies predict binding modes and pharmacokinetics?

- Methodology :

- Docking Simulations (AutoDock Vina): Model interactions with kinases (e.g., CDK2) to prioritize synthetic targets .

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates strong binding) .

- ADMET Prediction (SwissADME): Optimize logP (2.5–3.5) and topological polar surface area (TPSA < 90 Ų) for oral bioavailability .

Q. How can contradictory bioactivity data across structural analogues be resolved?

- Methodology :

- Orthogonal Assays : Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays to rule out false positives .

- Crystallographic Analysis : Compare binding poses of active vs. inactive analogues (e.g., triazole orientation in vs. ) .

Q. What advanced techniques elucidate interaction mechanisms with biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to calculate dissociation constants (K < 100 nM for high affinity) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven binding (ΔH < -10 kcal/mol) for triazole-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.